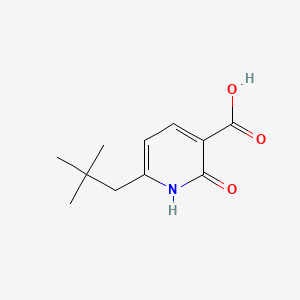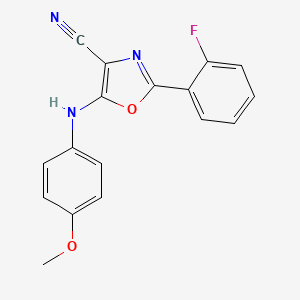
2-(2-Fluorophenyl)-5-(4-methoxyanilino)-4-oxazolecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenyl)-5-(4-methoxyanilino)-4-oxazolecarbonitrile is a member of 1,3-oxazoles.
Scientific Research Applications
Fluorescent Probes and Sensing
- Benzoxazole derivatives have been found to be applicable as fluorescent probes, particularly for sensing metal cations like magnesium and zinc. These probes are highly sensitive to pH changes, exhibiting significant fluorescence enhancement under basic conditions, attributed to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).
Antimicrobial Activity
- Novel Schiff bases using similar compounds demonstrate significant antimicrobial activity. These bases are synthesized using techniques like Gewald synthesis and Vilsmeier-Haack reaction, and their structure is established through various spectroscopic methods (Puthran et al., 2019).
Crystal Structure and Biological Activities
- The synthesis and crystal structure of related fluorophenyl compounds have been extensively studied, contributing to the understanding of their potential biological activities, including enzyme inhibition relevant for diseases like Alzheimer's and diabetes (Saleem et al., 2018).
Synthesis and Evaluation in Drug Development
- The synthesis processes of similar fluorinated compounds have been crucial in the development of potential drugs, particularly in the context of anti-tumor and cancer imaging agents. For instance, the synthesis of Gefitinib, an anticancer drug, involves the use of related fluorophenyl compounds (Jin et al., 2005).
Corrosion Inhibition
- Derivatives of similar compounds have been found effective as corrosion inhibitors for metals like steel, especially in acidic environments. Their inhibitory efficiency is often analyzed using various electrochemical and spectroscopic techniques (Verma et al., 2015).
Photophysical Properties and DFT Computations
- Research into novel fluorescent derivatives, including those with triazole and oxazole moieties, focuses on their photophysical properties and applications in fields like bioimaging and diagnostics. These studies often involve Density Functional Theory (DFT) computations for theoretical validation (Padalkar et al., 2015).
properties
Molecular Formula |
C17H12FN3O2 |
|---|---|
Molecular Weight |
309.29 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-5-(4-methoxyanilino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C17H12FN3O2/c1-22-12-8-6-11(7-9-12)20-17-15(10-19)21-16(23-17)13-4-2-3-5-14(13)18/h2-9,20H,1H3 |
InChI Key |
PMVMZHXCYPLPCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CC=C3F)C#N |
solubility |
0.2 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



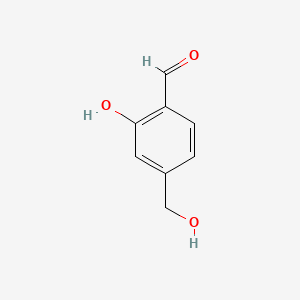
![4-[3-(4-Methoxyanilino)-3-oxopropyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1212547.png)
![2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1212548.png)
![4-Benzylsulfanylthieno[2,3-d]pyrimidine](/img/structure/B1212549.png)
![1-[2,5-Difluoro-3,4-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol](/img/structure/B1212550.png)
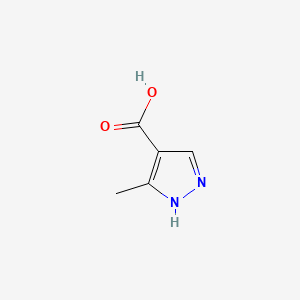
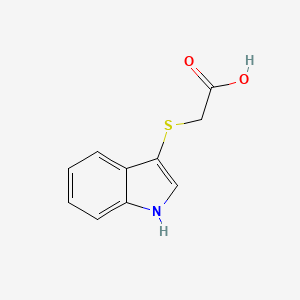

![3,7,9,22,24,28-Hexahydroxy-11,20-dimethyl-16-oxaheptacyclo[15.11.1.02,15.06,15.08,13.018,23.025,29]nonacosa-6,8(13),9,11,17(29),18(23),19,21,24-nonaene-5,14,26-trione](/img/structure/B1212555.png)

